molecular formula HfSi2 B077831 Hafnium disilicide CAS No. 12401-56-8

Hafnium disilicide

Katalognummer B077831
CAS-Nummer: 12401-56-8
Molekulargewicht: 234.7 g/mol
InChI-Schlüssel: TWRSDLOICOIGRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Hafnium disilicide (HfSi2) is known for its high thermal stability, making it a material of interest for high-temperature applications. It has been synthesized using various methods, emphasizing its unique ceramic properties and potential for advanced material applications.

Synthesis Analysis

High-quality HfSi2 has been synthesized using a high-pressure and high-temperature (HPHT) method, showcasing its refractory and hard ceramic properties. This method achieved synthesis at modest temperatures, aided by significant decreases in both liquidus and solidus temperatures at high pressure for the Si-rich portion of the Hf-Si binary system (Li et al., 2021).

Molecular Structure Analysis

The molecular structure of HfSi2 has been studied in detail, revealing an anisotropic compressibility with the a and c axes being nearly twice as incompressible as the b axis. This structural characteristic contributes to its mechanical properties and stability (Li et al., 2021).

Chemical Reactions and Properties

Research into the chemical reactions and properties of HfSi2 includes the study of its bonding characteristics. Core-level XPS data of Hf 4f and Si 2p collected on HfSi2, HfSi, Hf, and Si powder help examine the Hf-Si bonding in hafnium silicides, indicating strong and stable chemical bonds (Li et al., 2021).

Physical Properties Analysis

HfSi2 exhibits high thermal stability of 1163 K in air and a Vickers hardness of 6.9 ± 0.1 GPa. These properties highlight its potential as a material for high-temperature and high-stress applications (Li et al., 2021).

Wissenschaftliche Forschungsanwendungen

High-Temperature Oxidation-Resistant Coatings

  • Application: HfSi2 is used in high-temperature oxidation-resistant coatings . It’s particularly useful in environments with high-intensity thermal loads (T > 2000 °C), where materials with high erosion and oxidation resistance are required .
  • Methods of Application: The Hf (C,N)-MoSi2 composites were produced by low-energy ball milling and subsequent spark plasma sintering . The oxidation stability of these composites was explored under non-isothermal and isothermal conditions up to 1000 °C in air .
  • Results: Samples containing 1 and 5 vol% MoSi2 had the lowest weight gain and the best oxidation behavior . They formed a dense and thin protective oxide film on the surface, consisting of hafnium orthosilicate and monoclinic HfO2 .

High-Temperature Structural Materials

  • Application: HfSi2 is used in high-temperature structural materials . It’s used in the production of ultrahigh-temperature hafnium diboride ceramics .
  • Methods of Application: The ceramics were produced by hot pressing in the range 1800–2000°C . The components interacted in the hot pressing process to form new high-temperature phases .
  • Results: The hafnium diboride composites have high oxidation resistance (~1 mg/cm2 ∙ h) and adequate mechanical strength (535 ± 18 MPa) at 1800°C .

Organic Electroluminescence Devices

  • Application: HfSi2 is used in the preparation of organic electroluminescence devices .
  • Methods of Application: The device includes an anode, a light-emitting layer, a cathode, and a packaging cover stacked in sequence . The packaging cover encapsulates the light-emitting layer and the cathode on the anode .

Silicon-Germanium Alloy-Based Thermoelectric Element

  • Application: HfSi2 is used in the preparation of a silicon-germanium alloy-based thermoelectric element .
  • Methods of Application: The thermoelectric element is composed of an electrode layer, a silicon-germanium alloy-based thermoelectric layer, and a barrier layer between the electrode layer and the silicon-germanium alloy-based thermoelectric layer . The barrier layer is a mixture of silicide and silicon nitride .
  • Results: The silicon-germanium alloy-based thermoelectric element has a good combination of interfaces, no cracks and obvious diffusion phenomena at the interface, low contact resistance, good thermal contact state, and can withstand long-term high-temperature accelerated tests .

High-Temperature and Oxidation-Resistant Metal Ceramic Composite Coating

  • Application: HfSi2 is used to prepare a high-temperature and oxidation-resistant metal ceramic composite coating .
  • Methods of Application: The composite film is composed of refractory metal, refractory carbide, and intermetallic compound . The thickness of the coating is 10 μm-50 μm .
  • Results: The coating is characterized by high corrosion resistance, high oxidation resistance, and high-temperature ductility .

Ceramic Matrix Composites

  • Application: HfSi2 is used as a raw material for ceramic matrix composites .

Metal Ceramics

  • Application: HfSi2 is used in metal ceramics .

Aviation and Aerospace Fields

  • Application: HfSi2 is used in aviation and aerospace fields .

Safety And Hazards

Hafnium disilicide is not combustible . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .

Zukünftige Richtungen

Hafnium diboride ceramics with additions of 15 vol.% MoSi2 or 15 vol.% SiC or a combined addition of 15 vol.% SiC and 5 vol.% WC were produced by hot pressing in the range 1800–2000°C . The highest oxidation resistance was acquired by the HfB2–15 vol.% MoSi2 composite, where the oxidation rate did not exceed 1 mg/cm2∙h because a dense and homogeneous HfSiO4 layer developed on the surface .

Eigenschaften

InChI

InChI=1S/Hf.2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRSDLOICOIGRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Si].[Si].[Hf]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

HfSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hafnium silicide

CAS RN

12401-56-8
Record name Hafnium silicide (HfSi2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12401-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hafnium silicide (HfSi2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hafnium disilicide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.387
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Citations

For This Compound
31
Citations
T Kakiuchi, H Yamasaki, C Tsukada, A Yoshigoe - Surface Science, 2020 - Elsevier
We investigated the initial oxidation of ultrathin hafnium (Hf) film on Si(100)-2 × 1 [Hf/Si(100)] using high resolution Hf 4f 5/2, 7/2 , Si 2p 1/2, 3/2 , and O 1s core-level photoelectron …
Number of citations: 4 www.sciencedirect.com
PG COTTER, JA Kohn, RA Potter - Journal of the American …, 1956 - Wiley Online Library
… The extreme brittleness of hafnium disilicide permitted the use of only a 50-gm. indenting load. The resultant average microhardness value, 930 Km, was corrected by a factor of minus …
Number of citations: 79 ceramics.onlinelibrary.wiley.com
T Kakiuchi, T Matoba, D Koyama, Y Yamamoto… - Langmuir, 2022 - ACS Publications
The oxidation mechanism of hafnium overlayers on an Si(111) substrate [Hf–Si(111), including the outermost metallic Hf overlayers and interfacial Hf silicides (HfSi and HfSi 4 )] was …
Number of citations: 2 pubs.acs.org
T Kakiuchi, T Matoba, D Koyama, Y Yamamoto, D Kato… - Surface Science, 2020 - Elsevier
… Initial oxidation processes of ultrathin hafnium film and hafnium disilicide islands on Si(100)-2 × 1 surfaces studied using core-level X-ray photoelectron spectroscopy …
Number of citations: 2 www.sciencedirect.com
W Li, P Wang, C Xu, H Tang, P Ren, Z Xie… - Inorganic …, 2021 - ACS Publications
… High-quality hafnium disilicide (HfSi 2 ) has been successfully synthesized using a high-pressure and high-temperature (HPHT) method at 3 GPa and 1573 K in a DS6 × 10 MN cubic …
Number of citations: 3 pubs.acs.org
E Bakan, YJ Sohn, R Vaßen - Acta materialia, 2021 - Elsevier
… In the as-sprayed coating, hafnium disilicide (HfSi 2 ), HfO 2 tetragonal (t), and cubic (c) phases with a total volume of ~20 % were detected together with Si and HfO 2 monoclinic (m). …
Number of citations: 19 www.sciencedirect.com
YT Ma - 1991 - search.proquest.com
… The results show that hafnium disilicide and hafnium boride have very large mean particle sizes (D50~ 10.6 /xm for HfSi2, 3.7 /xm for HfB2) and broad distributions (0.5 /xm to 60 /xm) …
Number of citations: 3 search.proquest.com
N Liao, Z Ji, Z Yang, D Jia, Y Li, IH Jung - Ceramics International, 2020 - Elsevier
Although Si 2 BC 3 N ceramics have excellent oxidation resistance under high temperature (1000–1400 C) in both dry and moist air, the oxidation resistance under higher temperatures …
Number of citations: 11 www.sciencedirect.com
K Skaja, F Schönbohm, D Weier, T Lühr, C Keutner… - Surface science, 2013 - Elsevier
… formation of silicon deficient HfSi 2 to hafnium disilicide. An additional result is obtained from … The comparison indicates that hafnium disilicide is formed at the interface of the layer stack, …
Number of citations: 1 www.sciencedirect.com
JH Park, JK Yoon, JM Doh, BS Lee, IJ Shon - Ceramics International, 2009 - Elsevier
… Hafnium disilicide (HfSi 2 ) has one of the lowest resistivities and the highest melting point among refractory silicides [4]. However, as in the case of many intermetallic compounds, the …
Number of citations: 10 www.sciencedirect.com

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